

5-Bromo-2-isobutoxybenzonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Bromo-2-isobutoxybenzonitrile

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Abstract

5-Bromo-2-isobutoxybenzonitrile is a substituted aromatic nitrile of interest in organic synthesis, particularly as a building block for more complex molecules in medicinal chemistry and materials science. This technical guide provides a summary of its known chemical properties, extrapolated synthetic methodologies, and expected spectroscopic characteristics. Due to the limited availability of public experimental data for this specific compound, this guide also outlines general experimental protocols and characterization techniques applicable to its synthesis and analysis, based on closely related analogues.

Chemical Properties and Data

Detailed experimental physical and chemical properties for **5-Bromo-2-isobutoxybenzonitrile** are not widely available in published literature. The following table summarizes key identifiers and computed or analogous data.



Property	Value	Source/Method
IUPAC Name	5-Bromo-2-(2- methylpropoxy)benzonitrile	N/A
CAS Number	1237091-22-3	Combi-Blocks Safety Data Sheet[1]
Molecular Formula	C11H12BrNO	N/A
Molecular Weight	254.12 g/mol	Calculated
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Density	Data not available	N/A
Solubility	Data not available	N/A

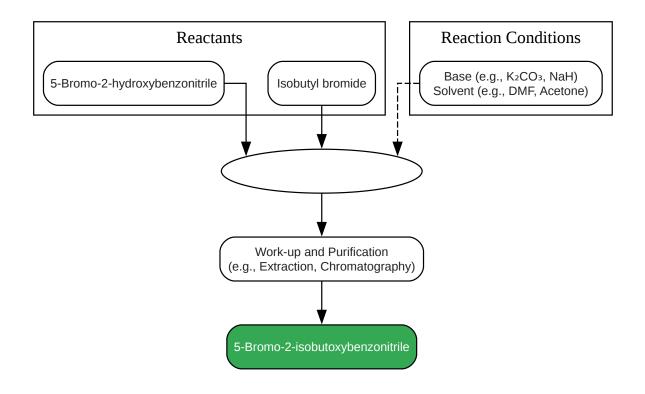
Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of **5-Bromo-2-isobutoxybenzonitrile** is not readily available. However, its synthesis can be logically approached through established organic chemistry reactions, primarily via a Williamson ether synthesis followed by bromination, or by etherification of a pre-brominated precursor.

Proposed Synthetic Pathway

A plausible synthetic route would involve the etherification of 5-bromo-2-hydroxybenzonitrile with isobutyl bromide. This approach is illustrated in the workflow diagram below.





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Caption: Proposed synthesis of **5-Bromo-2-isobutoxybenzonitrile**.

General Experimental Protocol: Williamson Ether Synthesis

The following is a generalized protocol based on standard Williamson ether synthesis procedures for analogous compounds.

- Reaction Setup: To a solution of 5-bromo-2-hydroxybenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate, 1.5-2.0 eq).
- Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add isobutyl bromide (1.1-1.5 eq) dropwise.
- Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).



- Work-up: Upon completion, cool the reaction to room temperature and pour it into water.
 Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for **5-Bromo-2-isobutoxybenzonitrile** is not available in the searched literature. The following sections describe the expected spectral characteristics based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the isobutoxy group protons.

- Aromatic Protons: Three signals in the aromatic region (δ 7.0-7.8 ppm).
- Isobutoxy Group Protons:
 - A doublet for the two methyl groups ($\delta \sim 0.9-1.1$ ppm).
 - A multiplet for the methine proton ($\delta \sim 2.0-2.2$ ppm).
 - A doublet for the methylene (-OCH₂-) protons (δ ~3.8-4.0 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the aromatic carbons and the isobutoxy group carbons.

- Aromatic Carbons: Six signals in the aromatic region (δ ~110-160 ppm), including the carbon bearing the bromine and the carbon attached to the ether oxygen.
- Nitrile Carbon: A characteristic signal for the nitrile carbon ($\delta \sim 115-120$ ppm).
- Isobutoxy Group Carbons: Signals for the methyl, methine, and methylene carbons.



Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands.

- C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
- C-O-C Stretch: A strong band in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).
- C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.
- Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
- Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Mass Spectrometry (MS)

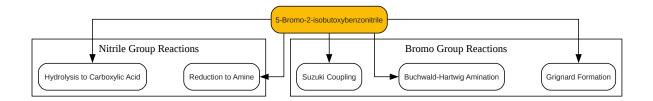
Mass spectrometry would confirm the molecular weight and the presence of bromine.

- Molecular Ion Peak: A characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at [M]⁺ and [M+2]⁺ (m/z 253 and 255, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
- Fragmentation: Fragmentation patterns would likely involve the loss of the isobutoxy group or parts thereof.

Reactivity and Applications

5-Bromo-2-isobutoxybenzonitrile serves as a versatile intermediate in organic synthesis. The presence of three key functional groups—the nitrile, the bromo substituent, and the isobutoxy ether—allows for a range of chemical transformations.





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Caption: Potential reaction pathways for **5-Bromo-2-isobutoxybenzonitrile**.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The bromine atom on the aromatic ring is well-suited for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. This makes the compound a useful precursor for the synthesis of polysubstituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.

Safety and Handling

Based on safety data for analogous compounds, **5-Bromo-2-isobutoxybenzonitrile** should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-2-isobutoxybenzonitrile is a valuable building block for synthetic chemistry. While detailed experimental data on its physical and spectroscopic properties are scarce in the public domain, its synthesis and characterization can be reliably predicted based on established chemical principles and data from related compounds. Further research and publication of experimental findings would be beneficial to the scientific community.



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References

- 1. 5-Bromo-2-isobutylbenzonitrile | 856167-67-4 | Benchchem [benchchem.com]
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